molecular formula C12H7NO4 B115843 Resazurin CAS No. 153796-08-8

Resazurin

Cat. No. B115843
M. Wt: 229.19 g/mol
InChI Key: PLXBWHJQWKZRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resazurin is a blue non-fluorescent dye that is commonly used as a redox indicator in biochemical assays. It is a versatile compound that can be used for various applications, including bacterial viability testing, cytotoxicity assays, and drug screening.

Scientific Research Applications

1. Cell Cytotoxicity and Proliferation Assessment

Resazurin, known as Alamar Blue, is a significant tool in assessing mammalian cell cytotoxicity and proliferation. The dye undergoes reduction, changing from nonfluorescent resazurin to fluorescent resorufin, indicating cellular metabolic activity. This property makes it valuable for monitoring cell viability and cytotoxic effects of substances in various cell lines, including rat primary hepatocytes (O'Brien et al., 2000).

2. Metabolic Indicator in Microbial Cells

Resazurin is widely used as a metabolic indicator for living cells, particularly in microbiological contexts. The specific intracellular reduction of resazurin to resorufin in living cells is crucial in cytotoxicity studies. This assay is instrumental in understanding the metabolic activity of bacteria, such as E. faecalis, under various conditions, including exposure to toxicants like chlorophenols (Chen et al., 2018).

3. Tracing Microbial Activity in Hydrological Research

The resazurin-resorufin system has been effectively used as a 'smart' tracer in hydrologic research. This application is essential for studying surface water-sediment interactions and microbial metabolic activity in stream ecosystems, providing insights into environmental processes on various scales (Knapp et al., 2018).

4. Assessing Mitochondrial Functions

Resazurin serves as an indicator of mitochondrial function. A resazurin-based assay can measure the metabolic activity of isolated mitochondria, providing a sensitive and inexpensive method for high-throughput screening of mitochondrial function in vitro. This assay is significant in pharmacological and biochemical studies (Zhang et al., 2004).

5. Alternative Method in Cell Viability Assessments

Due to its noninvasive nature, resazurin has been proposed for vitality assessment across various species. Its ability to reflect metabolic activity in relation to biomass makes it a versatile tool for determining the vitality of biological organisms, including bacteria and cultured cells (Mehring et al., 2021).

6. Drug Sensitivity Testing

Resazurin is instrumental in drug sensitivity testing, particularly in detecting multidrug-resistant Mycobacterium tuberculosis. Its reduction in the presence of viable bacteria makes it a simple, inexpensive, and rapid method for screening antimicrobial properties of various compounds (Palomino et al., 2002).

properties

IUPAC Name

7-hydroxy-10-oxidophenoxazin-10-ium-3-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXBWHJQWKZRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H7NO4
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DSSTOX Substance ID

DTXSID4060280
Record name Resazurin
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Molecular Weight

229.19 g/mol
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Physical Description

Dark red solid with a greenish luster; [Merck Index] Red odorless crystals; [Carolina Biological Supply MSDS]
Record name Resazurin
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Product Name

Resazurin

CAS RN

550-82-3
Record name Resazurin
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Record name RESAZURIN
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Record name RESAZURIN
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Synthesis routes and methods

Procedure details

Assays were conducted in a standard 384-well plate in a reaction volume of 76 uL assay buffer (150 mM NaCl, 10 mM MgCl2, 20 mM Tris pH 7.5, 0.05% bovine serum albumin, 2 mM beta-mercaptoethanol) as follows: To 25 uL of substrate mix (4 uM NADPH, 1 mM aKG), 1 uL of test compound in DMSO was added. The plate was centrifuged briefly, and then 25 ul of enzyme mix was added (0.1 ug/mL ICDH1 G97D) followed by a brief centrifugation and shake at 100 RPM. The reaction was incubated for 50 minutes at room temperature, then 25 ul of detection mix (30 uM resazurin, 36 ug/ml diaphorase) was added, and the mixture further incubated for 5 minutes at room temperature. The activity readout as a result of the conversion of resazurin to resorufin was detected by fluorescent spectroscopy at excitation 544 nm and emission 590 nm (c/o 590 nm).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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